REACTION_CXSMILES
|
Br[C:2]1[C:3]2[N:4]([N:8]=[C:9]([NH2:11])[N:10]=2)[CH:5]=[CH:6][CH:7]=1.[F:12][C:13]1[CH:14]=[C:15](B(O)O)[CH:16]=[CH:17][C:18]=1[F:19].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[F:12][C:13]1[CH:14]=[C:15]([C:2]2[C:3]3[N:4]([N:8]=[C:9]([NH2:11])[N:10]=3)[CH:5]=[CH:6][CH:7]=2)[CH:16]=[CH:17][C:18]=1[F:19] |f:2.3.4|
|
Name
|
|
Quantity
|
5.33 g
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Type
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reactant
|
Smiles
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BrC=1C=2N(C=CC1)N=C(N2)N
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Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)B(O)O
|
Name
|
|
Quantity
|
62.5 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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stirred for 18 hours at 110° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was treated with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (1.02 g, 1.25 mmol) at room temperature
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CUSTOM
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Details
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separated between water (312 mL) and ethyl acetate (500 mL)
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with further ethyl acetate (500 mL)
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Type
|
WASH
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Details
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The organic layers were washed with saturated aqueous sodium chloride solution (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered off
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C=1C=2N(C=CC1)N=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.33 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |